Cyclohexyl isovalerate
Overview
Description
It is a fatty acid ester characterized by its fruity aroma, reminiscent of apples and bananas . This compound is used in various applications, including flavoring agents and fragrances.
Biochemical Analysis
Biochemical Properties
Cyclohexyl isovalerate plays a role in biochemical reactions, particularly in the context of its antimicrobial activity. It has been shown to interact with enzymes and proteins involved in metabolic pathways. For instance, this compound is synthesized by the carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a catalytic system . This compound exhibits pronounced antibacterial activity, indicating its potential interactions with bacterial enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial cell membranes and enzymes. The compound’s antibacterial activity suggests that it may bind to and disrupt the integrity of bacterial cell membranes, leading to cell lysis. Additionally, this compound may inhibit bacterial enzymes involved in essential metabolic pathways, further contributing to its antimicrobial effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its synthesis and degradation. The compound is synthesized through the carbonylation of isobutylene with carbon monoxide and cyclohexanol Its degradation may involve enzymatic processes that break down the ester bond, releasing isovaleric acid and cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl isovalerate can be synthesized through the esterification of cyclohexanol with isovaleric acid. The reaction typically involves the use of an acid catalyst, such as perchloric acid, to facilitate the esterification process . Another method involves the carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a three-component catalytic system comprising palladium tetrakis(triphenylphosphine), triphenylphosphine, and p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes, often optimized for large-scale production. The choice of catalysts and reaction conditions may vary to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cyclohexanol and isovaleric acid.
Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclohexanol and isovaleric acid.
Oxidation: Cyclohexanone and isovaleric acid derivatives.
Reduction: Cyclohexanol and other reduced products.
Scientific Research Applications
Cyclohexyl isovalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cyclohexyl isovalerate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release cyclohexanol and isovaleric acid, which may exert biological effects. The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests interactions with microbial cell membranes and enzymes .
Comparison with Similar Compounds
Cyclohexyl isovalerate can be compared with other esters of isovaleric acid, such as:
- Menthyl isovalerate
- Hexyl isovalerate
- Bornyl isovalerate
Uniqueness: this compound is unique due to its specific combination of cyclohexanol and isovaleric acid, resulting in distinct physical and chemical properties, such as its fruity aroma and potential antimicrobial activity .
Properties
IUPAC Name |
cyclohexyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOKBBCNZIWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064796 | |
Record name | Butanoic acid, 3-methyl-, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; apple- and banana-like aroma | |
Record name | Cyclohexyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
223.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, Miscible at room temperature (in ethanol) | |
Record name | Cyclohexyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.952 | |
Record name | Cyclohexyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7774-44-9 | |
Record name | Cyclohexyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7774-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl isovalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 3-methyl-, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-methyl-, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SQ3O6ST39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclohexyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research focuses on a novel approach to synthesizing cyclohexyl isovalerate. The paper describes a process using the carbonylation of isobutylene with carbon monoxide and cyclohexanol. This reaction is facilitated by a catalytic system comprising Pd(PPh3)4‒PPh3‒TsOH []. This method could offer advantages in terms of efficiency and cost-effectiveness compared to traditional synthesis routes.
Q2: What are the potential applications of this compound based on the research findings?
A2: While the abstract doesn't delve into specific applications, it highlights the compound's promising antimicrobial activity []. This suggests potential uses in various fields:
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